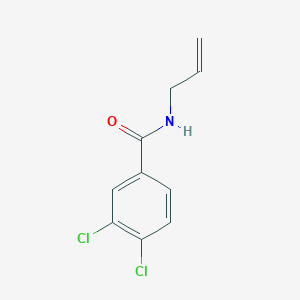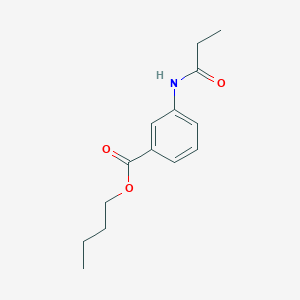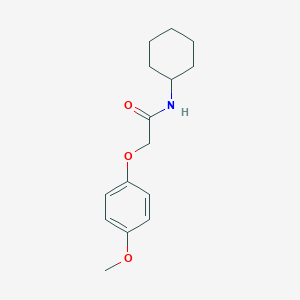
N-(2-chlorophenyl)-2-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-propoxybenzamide, commonly known as CPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
CPPB acts as a selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide, which is a G protein-coupled receptor that is widely expressed in the brain. The binding of glutamate to N-(2-chlorophenyl)-2-propoxybenzamide results in the activation of various intracellular signaling pathways, which play a crucial role in synaptic plasticity, learning, and memory. CPPB binds to the allosteric site of N-(2-chlorophenyl)-2-propoxybenzamide and inhibits its activity, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that CPPB can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. It has been shown to have anti-inflammatory and neuroprotective effects, and can also modulate the activity of various intracellular signaling pathways. CPPB has also been shown to improve cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
CPPB is a highly selective antagonist of N-(2-chlorophenyl)-2-propoxybenzamide and has been extensively studied for its potential therapeutic applications. It has good pharmacokinetic properties and can easily cross the blood-brain barrier. However, CPPB is a relatively new compound and its long-term safety and efficacy have not been fully established.
未来方向
CPPB has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further studies are needed to establish its safety and efficacy in human clinical trials. Future research should also focus on optimizing the synthesis method and developing new analogs with improved pharmacokinetic properties. Additionally, the role of N-(2-chlorophenyl)-2-propoxybenzamide in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of CPPB.
合成方法
The synthesis of CPPB involves the reaction of 2-chloroaniline with propyl 4-formylbenzoate in the presence of a palladium catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to form CPPB. The synthesis method has been optimized to yield a high purity product with good yields.
科学研究应用
CPPB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that CPPB can modulate the activity of N-(2-chlorophenyl)-2-propoxybenzamide, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPPB has also been shown to have anti-inflammatory and neuroprotective effects.
属性
产品名称 |
N-(2-chlorophenyl)-2-propoxybenzamide |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-10H,2,11H2,1H3,(H,18,19) |
InChI 键 |
XTYWXHSIBJLPAH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)



![2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)






